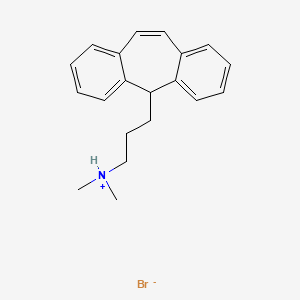
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is a chemical compound known for its applications in various fields, including medicine and chemistry. It is structurally related to tricyclic compounds and has been studied for its potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide typically involves the alkylation of dibenzo[a,d]cycloheptene with propylamine, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its muscle relaxant properties and potential use in treating muscle spasms and related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of tricyclic antidepressants, which also target these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar structure and mechanism of action.
Amitriptyline: A tricyclic antidepressant with similar effects on neurotransmitter reuptake.
Nortriptyline: Another tricyclic antidepressant with comparable pharmacological properties.
Uniqueness
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
68263-45-6 |
|---|---|
Fórmula molecular |
C20H24BrN |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;bromide |
InChI |
InChI=1S/C20H23N.BrH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
Clave InChI |
HEYVAMBZLRUUFG-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



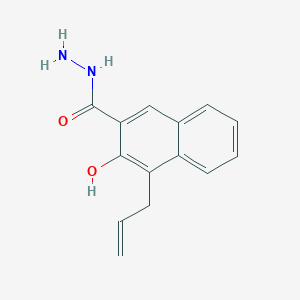
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
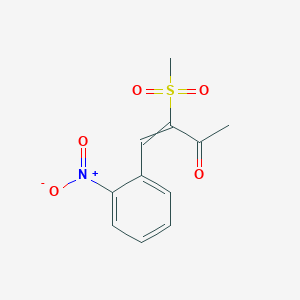
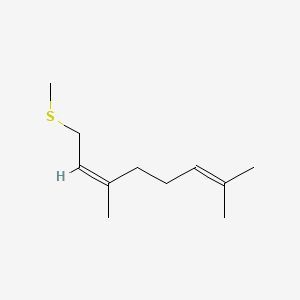
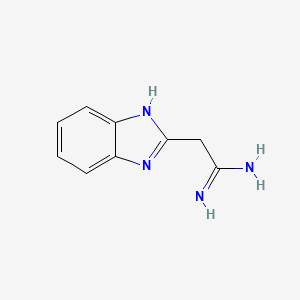

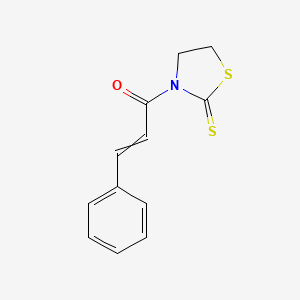
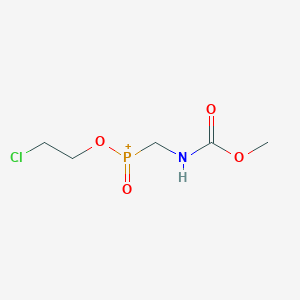

![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
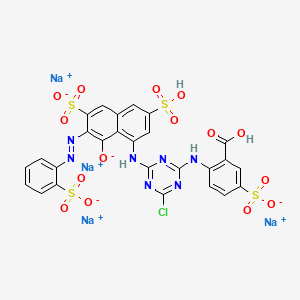
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
